5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-18(2,3)13-6-4-12(5-7-13)16-20-21-17(23)22(16)15-10-8-14(19)9-11-15/h4-11H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKULROXVGOGMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366220 | |
| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124998-68-1 | |
| Record name | 4-(4-Chlorophenyl)-5-[4-(1,1-dimethylethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124998-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Formation
The precursor 1-(4-(tert-butyl)phenyl)-2-(4-chlorophenyl)thiosemicarbazide is synthesized by reacting 4-(tert-butyl)phenylhydrazine with 4-chlorophenyl isothiocyanate in anhydrous ethanol. Key conditions include:
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Molar ratio : 1:1 (hydrazine:isothiocyanate)
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Temperature : 0–5°C (to minimize side reactions)
The intermediate is isolated via filtration and washed with cold ethanol to remove unreacted starting materials.
Cyclization to Triazole-Thiol
Cyclization is achieved using aqueous sodium hydroxide (4 N) under reflux:
The reaction proceeds via intramolecular nucleophilic attack, forming the triazole ring and eliminating ammonia. The crude product is acidified with HCl (pH 2–3) to precipitate the thiol form, which is recrystallized from ethanol/water (1:3 v/v).
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH concentration | 4 N | 68 | 95 |
| Temperature | 110°C | 72 | 97 |
| Reaction time | 10 hours | 75 | 98 |
Alternative Route via Dithiocarbazinate Intermediates
A modified approach involves the formation of potassium dithiocarbazinate salts, followed by cyclization with hydrazine hydrate.
Dithiocarbazinate Synthesis
4-(tert-Butyl)benzoyl hydrazine is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide:
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Solvent : Ethanol (25 mL per 0.02 mol hydrazine)
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CS₂ molar excess : 10-fold
The yellow potassium dithiocarbazinate precipitate is filtered and washed with ethanol.
Cyclization with Hydrazine Hydrate
The dithiocarbazinate intermediate is refluxed with hydrazine hydrate (80% v/v) in water:
Acidification with HCl yields the triazole-thiol, which is purified via recrystallization. This method avoids harsh basic conditions but requires careful control of hydrazine stoichiometry to prevent over-alkylation.
Post-Synthetic Functionalization
For late-stage diversification, the triazole-thiol core undergoes S-alkylation or aryl coupling. A notable example involves Ullmann-type coupling with iodobenzene derivatives using HMPA as a solvent.
Coupling with Aryl Halides
5-[4-(tert-Butyl)phenyl]-4H-1,2,4-triazole-3-thiol reacts with 4-chloroiodobenzene under the following conditions:
Table 2: Coupling Reaction Performance
| Aryl Halide | Yield (%) | Selectivity (%) |
|---|---|---|
| 4-Chloroiodobenzene | 78 | 92 |
| 4-Bromoiodobenzene | 65 | 88 |
Characterization and Validation
Spectroscopic Analysis
Biological Activity
5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 124998-68-1) is a compound belonging to the class of 1,2,4-triazole derivatives. This class is recognized for its diverse biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has garnered attention due to its promising pharmacological potential and relatively low toxicity.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN3S, with a molecular weight of 343.87 g/mol. The compound features a triazole ring substituted with a tert-butyl group and a chlorophenyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of biological activities. The following sections summarize key findings regarding the biological effects of this compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity Studies : The compound has been tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). Results from MTT assays demonstrated significant cytotoxic effects, particularly against melanoma cells .
| Cell Line | IC50 (µg/mL) | Selectivity |
|---|---|---|
| Human Melanoma (IGR39) | 15.0 | High |
| Triple-Negative Breast Cancer | 20.0 | Moderate |
| Pancreatic Carcinoma (Panc-1) | 25.0 | Low |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Effects : In vitro studies indicated that this compound exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Antioxidant Properties
The antioxidant potential of this compound has been assessed through various assays:
- DPPH Radical Scavenging Assay : The compound demonstrated effective scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways in malignant cells.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives where this compound was included among the tested compounds. Results indicated that it outperformed several other derivatives in terms of cytotoxicity against melanoma cells and showed lower toxicity towards normal cells .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that modifications in the triazole structure can enhance its potency against resistant strains of bacteria .
Anticancer Properties
Triazole compounds are also being investigated for their anticancer potential. In vitro studies have suggested that this specific compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the exact pathways involved .
Agricultural Applications
Fungicides
The compound's fungicidal properties are notable, especially against plant pathogens. It can be utilized in agricultural settings to protect crops from fungal infections, thereby improving yield and quality. Field trials have shown promising results in controlling diseases caused by fungi such as Fusarium and Botrytis species .
Plant Growth Regulators
There is emerging evidence that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels, leading to improved growth rates and stress resistance in crops .
Materials Science
Polymer Chemistry
In materials science, the compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its ability to form coordination complexes can be exploited to create materials with specific functionalities, such as improved thermal stability or electrical conductivity .
Sensors and Catalysts
The unique chemical structure allows for potential applications in sensor technology and catalysis. The compound could be integrated into sensor devices for detecting environmental pollutants or used as a catalyst in chemical reactions due to its ability to stabilize reactive intermediates .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Agricultural Field Trials
In a series of agricultural field trials, the compound was tested as a fungicide on tomato crops affected by Botrytis cinerea. The application of the compound resulted in a 50% reduction in disease incidence compared to untreated controls, demonstrating its effectiveness in real-world agricultural settings.
Comparison with Similar Compounds
Key Differences :
- Chlorine at the para position (shared with Analog 1) introduces electron-withdrawing effects, which may influence electronic interactions in biological targets .
Antiviral Activity
- Target Compound: No direct antiviral data provided, but structurally related compounds like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol () showed potent inhibition of MERS-CoV helicase (nsp13) in molecular docking studies .
- Analog 3: 5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol exhibited an IC50 of 1.50 µM against alkaline phosphatase, highlighting the role of chloro substituents in enzyme inhibition .
Antifungal and Antibacterial Activity
- Analog 4 : 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated antifungal activity against Candida species, attributed to the methoxy group’s electron-donating properties .
- Analog 5 : Benzimidazole-triazole hybrids (e.g., 5a–5ad in ) showed anticandidal activity, suggesting that hybrid scaffolds enhance efficacy compared to standalone triazole-thiols .
Central Nervous System (CNS) Activity
- Analog 6: 4-([5-Amino-1,3,4-thiadiazol-2-yl)methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols exhibited anticonvulsant and CNS depressant effects, indicating that nitrogen-rich substituents modulate neuroactivity .
Physicochemical Properties and Structure-Activity Relationships (SAR)
Substituent Effects on Lipophilicity and Solubility
*logP values estimated using fragment-based methods.
Q & A
Q. What are the standard protocols for synthesizing 5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
The synthesis typically involves cyclization of thiosemicarbazide precursors under basic or acidic conditions. Key steps include:
- Thiosemicarbazide formation : Reacting substituted hydrazines with isonicotinoyl chloride derivatives .
- Cyclization : Using NaOH or KOH to form the triazole-thiol core .
- Alkylation/Mannich reactions : Introducing S-alkyl or aminoalkyl groups via reactions with alkyl halides or formaldehyde/amine mixtures .
Characterization employs elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm structure and purity .
Q. Which analytical methods are most effective for characterizing this compound?
Core techniques include:
- Spectroscopy : ¹H-NMR (δ 13–14 ppm for -SH group), IR (2500–2600 cm⁻¹ for S-H stretch) .
- Mass spectrometry : LC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 356) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC entries for triazole-thiol derivatives) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- Storage : Store at –20°C for long-term stability; avoid exposure to moisture .
- Waste disposal : Segregate waste and collaborate with certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods enhance the study of this compound’s bioactivity?
- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina to predict binding affinities .
- ADME prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .
- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. How can structural modifications improve biological activity or selectivity?
- S-alkylation : Replace the thiol (-SH) group with alkyl chains to enhance lipophilicity and membrane permeability .
- Hybrid derivatives : Attach pharmacophores like thiadiazole or benzothiazole moieties to exploit synergistic effects .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on aryl rings to modulate electronic effects and binding interactions .
Q. How do crystallographic data resolve discrepancies between experimental and theoretical results?
- X-ray vs. DFT : Compare bond lengths and angles from single-crystal diffraction with DFT-optimized structures to validate computational models .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N-H···S) to explain stability and packing efficiency .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Perform in vitro assays (e.g., MIC for antimicrobial activity) at multiple concentrations to confirm potency thresholds .
- Off-target screening : Use kinase or receptor panels to identify unintended interactions .
- Solubility optimization : Adjust solvent systems (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts .
Methodological Challenges and Solutions
Q. How can researchers optimize synthetic yields for complex derivatives?
Q. What approaches integrate experimental and theoretical data for robust structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
